MeO-PEG-alkyne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

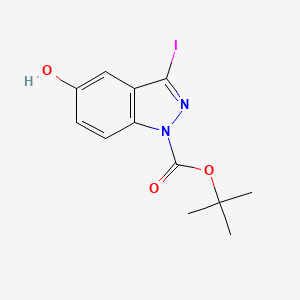

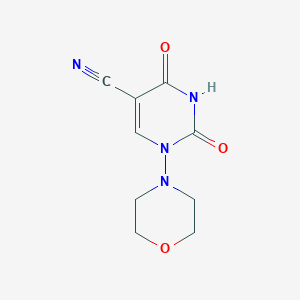

MeO-PEG-alkyne, also known as alpha-Methoxy-omega-propargylacetamido poly(ethylene glycol), is a click chemistry reagent containing an alkyne group . It is used for research purposes .

Synthesis Analysis

The synthesis of poly (ethylene glycol) (PEG) with multiple alkyne groups distributed along the polymer chain is achieved by the monomer-activated anionic ring-opening copolymerization (AROP) of ethylene oxide (EO) with glycidyl propargyl ether (GPgE) . Notably, no protection of the alkyne unit is required owing to the mild reaction conditions .

Molecular Structure Analysis

The molecular structure of MeO-PEG-alkyne is characterized by the presence of an alkyne group . The molecular weight of MeO-PEG-alkyne is approximately 750 Da .

Physical And Chemical Properties Analysis

Alkynes, including MeO-PEG-alkyne, have slightly higher boiling points compared to alkanes and alkenes . They are also characterized by their nonpolar nature due to slight solubility in polar solvents and insolubility in water . Alkynes dissolve in organic solvents .

Aplicaciones Científicas De Investigación

Click Chemistry and Bioconjugation

MeO-PEG-alkyne: is a versatile click chemistry reagent. Click chemistry refers to efficient, selective reactions that yield stable products. Researchers use this compound for bioconjugation, where it serves as a linker to connect biomolecules (such as proteins, nucleic acids, or lipids) with high specificity . The alkyne group in MeO-PEG-alkyne readily reacts with azides (e.g., N3-Gly-Gly-Gly-OH) via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Polymer Synthesis and Functionalization

MeO-PEG-alkyne: plays a crucial role in dithiol-yne polymerization. This technique allows the formation of cross-linked polymer networks and post-polymerization functionalizations. Researchers have used it to create comb polymers with poly(ethylene glycol) (PEG) side chains. These comb polymers exhibit diverse thermal and mechanical properties, making them valuable in liquid-crystalline polymers, textiles, drug delivery, and surface modifiers .

Structured Protein Linkers

Engineered fusion proteins often require structured linkers to connect functional polypeptides. MeO-PEG-alkyne can serve as a linker, allowing precise control over the separation distance between functional units. By incorporating this compound, researchers enhance epitope accessibility and binding avidity in fusion proteins .

Drug Delivery Systems

PEGylation (attachment of PEG chains) improves drug delivery systems. MeO-PEG-alkyne can be functionalized with specific ligands or payloads, enabling targeted drug delivery. Its biocompatibility, water solubility, and ease of modification make it an attractive choice for drug conjugates .

Bioorthogonal Labeling and Imaging

The bioorthogonal nature of the azide-alkyne click reaction allows specific labeling of biomolecules in complex biological systems. Researchers use MeO-PEG-alkyne to introduce azide groups into proteins or cells. Subsequent click reactions with fluorescent or radiolabeled alkyne probes enable precise imaging and tracking of cellular processes .

Propiedades

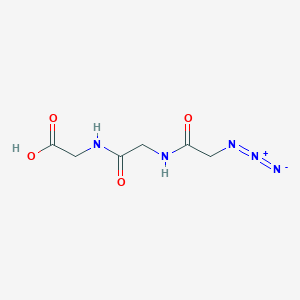

IUPAC Name |

2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O4/c7-11-10-2-5(13)8-1-4(12)9-3-6(14)15/h1-3H2,(H,8,13)(H,9,12)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMMEZNHAILDJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)NC(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2598290.png)

![1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2598294.png)

![5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2598295.png)